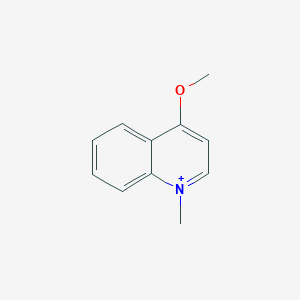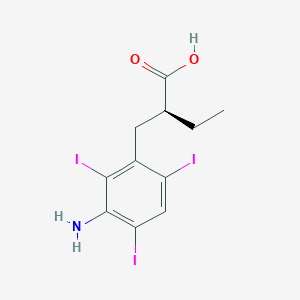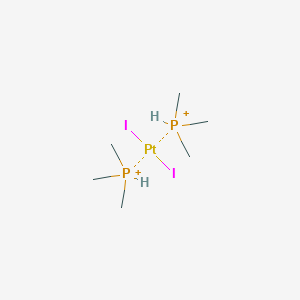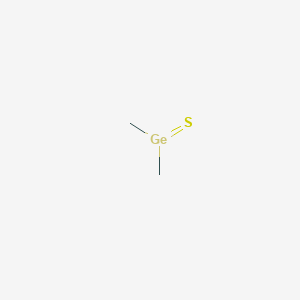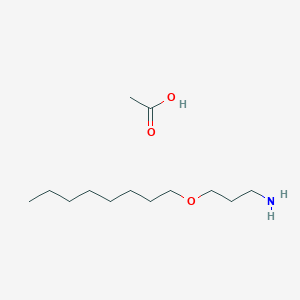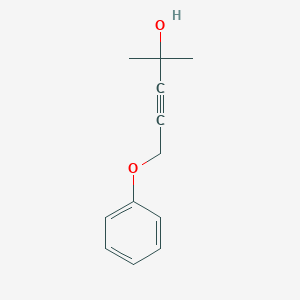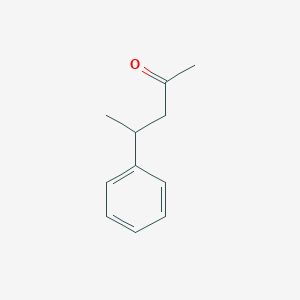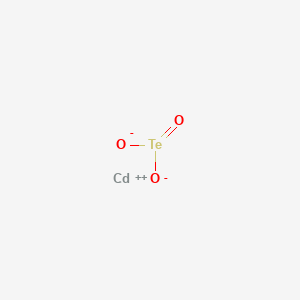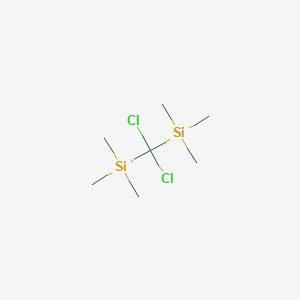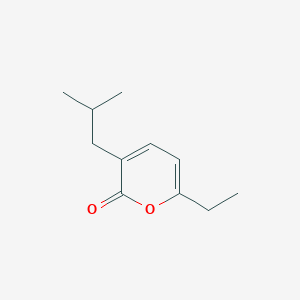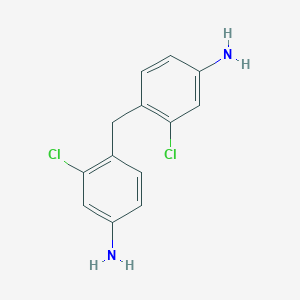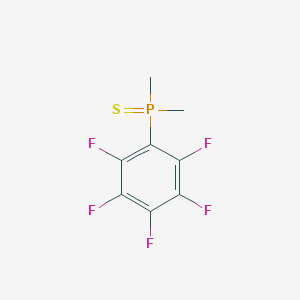
Phosphine sulfide, dimethyl(pentafluorophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphine sulfide, dimethyl(pentafluorophenyl)- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. This compound is also known as DMPF-PS, and it is a member of the phosphine sulfide family. The molecular formula of DMPF-PS is C13H8F5PS, and it has a molecular weight of 330.23 g/mol.
作用機序
The mechanism of action of DMPF-PS is not well understood. However, it is believed that this compound interacts with ROS through a thiol-based mechanism. The sulfur atom in DMPF-PS is highly reactive and can form covalent bonds with ROS, leading to the formation of a fluorescent adduct.
生化学的および生理学的効果
DMPF-PS has been shown to have minimal toxicity in cells and animals. However, the long-term effects of this compound on human health are not well understood. Further studies are needed to determine the potential risks associated with the use of DMPF-PS in scientific research.
実験室実験の利点と制限
One of the major advantages of using DMPF-PS in lab experiments is its high sensitivity to ROS. This compound can detect even low levels of ROS in cells, making it a useful tool for studying oxidative stress. Additionally, the high fluorescence intensity and photostability of DMPF-PS make it an ideal candidate for bioimaging applications.
However, there are some limitations to using DMPF-PS in lab experiments. One of the major limitations is the complex synthesis process required to obtain this compound. Additionally, the high cost of DMPF-PS may limit its use in some research labs.
将来の方向性
There are several future directions for research on DMPF-PS. One potential area of study is the development of new fluorescent probes based on DMPF-PS. Researchers could modify the chemical structure of DMPF-PS to improve its sensitivity and selectivity for ROS.
Another area of research is the application of DMPF-PS in the study of oxidative stress in disease models. Researchers could use DMPF-PS to study the role of ROS in the development of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
Conclusion:
In conclusion, DMPF-PS is a unique chemical compound with several potential applications in scientific research. This compound has been shown to be highly sensitive to ROS and has been used as a fluorescent probe for detecting oxidative stress in cells. Additionally, DMPF-PS has been used as a fluorescent dye for bioimaging applications. However, further research is needed to fully understand the mechanism of action and potential risks associated with the use of DMPF-PS in scientific research.
合成法
The synthesis of DMPF-PS is a complex process that requires expertise in organic chemistry. One of the most common methods of synthesizing DMPF-PS is through the reaction between pentafluorophenyl lithium and dimethyl phosphorochloridothioate. The reaction takes place in the presence of a catalyst, and the product is purified through a series of chromatographic techniques.
科学的研究の応用
DMPF-PS has several potential applications in scientific research. One of the primary uses of this compound is as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cells and tissues, leading to various diseases. DMPF-PS has been shown to be highly sensitive to ROS, making it a useful tool for studying oxidative stress in cells.
Another potential application of DMPF-PS is in the field of bioimaging. This compound has been used as a fluorescent dye for labeling proteins and other biomolecules in cells. The high fluorescence intensity and photostability of DMPF-PS make it an ideal candidate for bioimaging applications.
特性
CAS番号 |
19100-54-0 |
|---|---|
製品名 |
Phosphine sulfide, dimethyl(pentafluorophenyl)- |
分子式 |
C8H6F5PS |
分子量 |
260.17 g/mol |
IUPAC名 |
dimethyl-(2,3,4,5,6-pentafluorophenyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H6F5PS/c1-14(2,15)8-6(12)4(10)3(9)5(11)7(8)13/h1-2H3 |
InChIキー |
NKXHPPWGAMKKSI-UHFFFAOYSA-N |
SMILES |
CP(=S)(C)C1=C(C(=C(C(=C1F)F)F)F)F |
正規SMILES |
CP(=S)(C)C1=C(C(=C(C(=C1F)F)F)F)F |
同義語 |
Dimethyl(pentafluorophenyl)phosphine sulfide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



